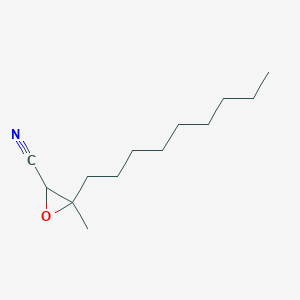
3-Methyl-3-nonyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-nonyloxirane-2-carbonitrile is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a nitrile group (-CN) and a methyl group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-nonyloxirane-2-carbonitrile can be achieved through several methods. One common approach involves the epoxidation of 3-Methyl-3-nonene-2-carbonitrile using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane compound.
Another method involves the cyclization of 3-Methyl-3-nonene-2-carbonitrile using a base such as sodium hydroxide (NaOH) in the presence of a phase-transfer catalyst. This reaction is carried out in an organic solvent like dichloromethane and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-nonyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: LiAlH4 in anhydrous ether, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as ammonia, methanol, or thiophenol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxiranes with various functional groups.
Scientific Research Applications
3-Methyl-3-nonyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates with oxirane and nitrile functionalities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-nonyloxirane-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The nitrile group can participate in reactions such as reduction and hydrolysis, further expanding the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-nonene-2-carbonitrile: A precursor in the synthesis of 3-Methyl-3-nonyloxirane-2-carbonitrile.
3-Methyl-3-nonyloxirane: Lacks the nitrile group, making it less versatile in certain chemical reactions.
2-Methyl-2-nonyloxirane-3-carbonitrile: A structural isomer with different reactivity due to the position of the nitrile group.
Uniqueness
This compound is unique due to the presence of both an oxirane ring and a nitrile group, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
65445-44-5 |
|---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
3-methyl-3-nonyloxirane-2-carbonitrile |
InChI |
InChI=1S/C13H23NO/c1-3-4-5-6-7-8-9-10-13(2)12(11-14)15-13/h12H,3-10H2,1-2H3 |
InChI Key |
DIOGEAQQJHIHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(C(O1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


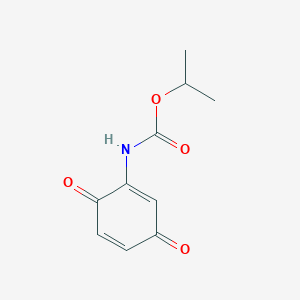
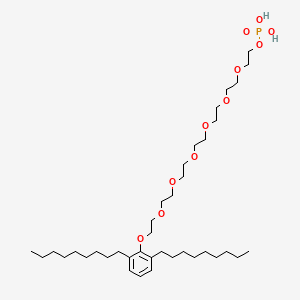
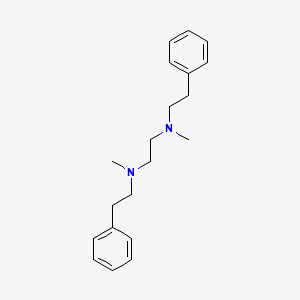
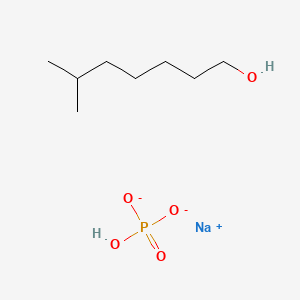
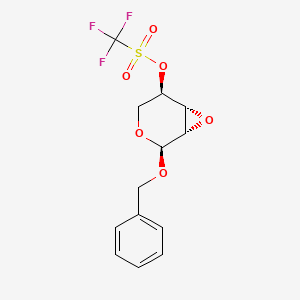
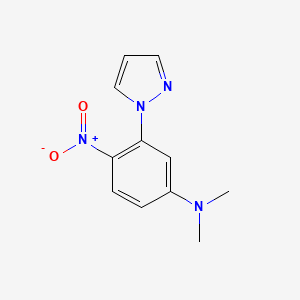
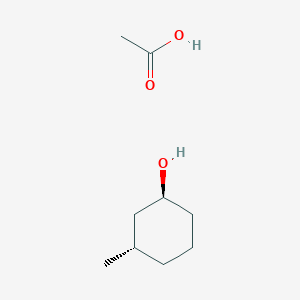
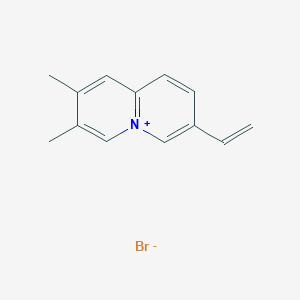
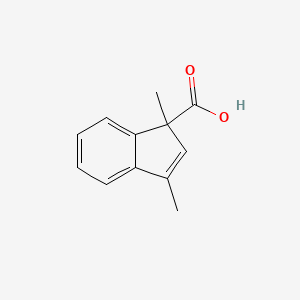
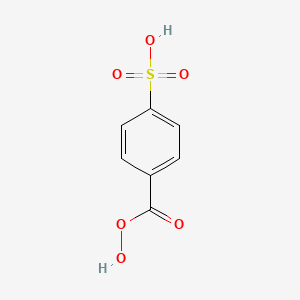
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)



